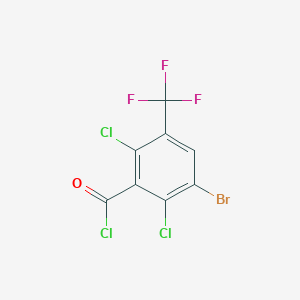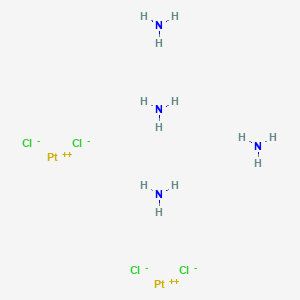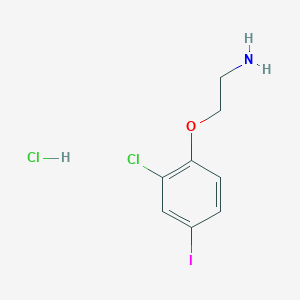
2-(2-Chloro-4-iodophenoxy)ethanamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Chloro-4-iodophenoxy)ethanamine hydrochloride is a chemical compound known for its unique structure and properties. It is characterized by the presence of both chlorine and iodine atoms attached to a phenoxy group, which is further connected to an ethanamine moiety. This compound is often used in various scientific research applications due to its distinct chemical behavior.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloro-4-iodophenoxy)ethanamine hydrochloride typically involves the reaction of 2-chloro-4-iodophenol with ethylene diamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
化学反应分析
Types of Reactions: 2-(2-Chloro-4-iodophenoxy)ethanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Oxidation Products: Quinones or other oxidized forms.
Reduction Products: Dehalogenated compounds or reduced amines.
科学研究应用
2-(2-Chloro-4-iodophenoxy)ethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(2-Chloro-4-iodophenoxy)ethanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved. Detailed studies are often conducted to elucidate the exact molecular mechanisms and pathways.
相似化合物的比较
- 2-(2-Chloro-4-bromophenoxy)ethanamine hydrochloride
- 2-(2-Chloro-4-fluorophenoxy)ethanamine hydrochloride
- 2-(2-Chloro-4-methylphenoxy)ethanamine hydrochloride
Comparison: Compared to its analogs, 2-(2-Chloro-4-iodophenoxy)ethanamine hydrochloride is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties. This uniqueness makes it particularly valuable in specific research applications where iodine’s characteristics are advantageous.
属性
分子式 |
C8H10Cl2INO |
|---|---|
分子量 |
333.98 g/mol |
IUPAC 名称 |
2-(2-chloro-4-iodophenoxy)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H9ClINO.ClH/c9-7-5-6(10)1-2-8(7)12-4-3-11;/h1-2,5H,3-4,11H2;1H |
InChI 键 |
VCNFILAFKWWVNW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1I)Cl)OCCN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Ethoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid ethyl ester](/img/structure/B13722864.png)
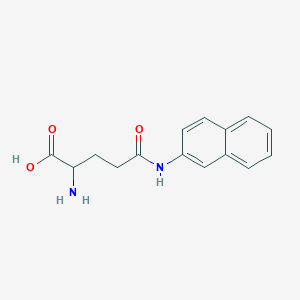
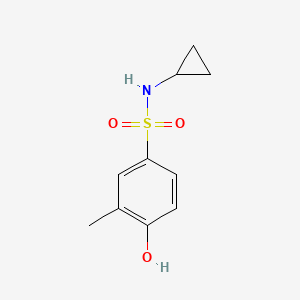
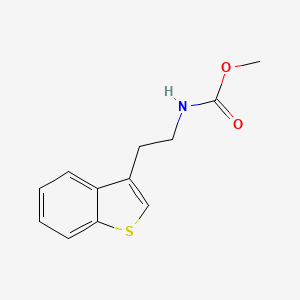
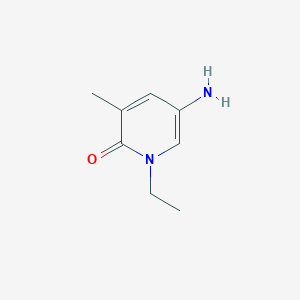
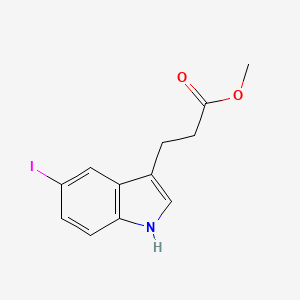

![(1S,4Z,7S,9R)-9-(2-methylbut-3-en-2-yl)-4-[[5-(2-methylbut-3-en-2-yl)-1H-imidazol-4-yl]methylidene]-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione](/img/structure/B13722914.png)
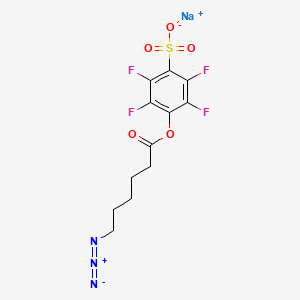
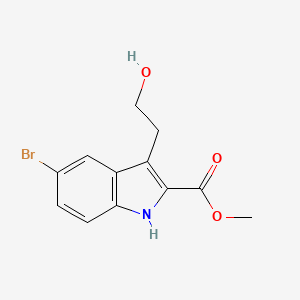
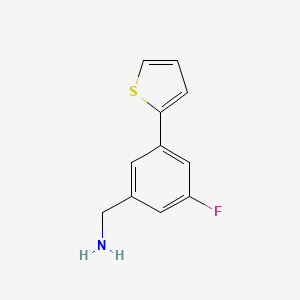
![[[(2R,3R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy-[1-(2-nitrophenyl)ethoxy]phosphoryl] hydrogen phosphate](/img/structure/B13722939.png)
